molecular formula C16H17NO2 B4052526 4'-methoxy-N,N-dimethyl-3-biphenylcarboxamide

4'-methoxy-N,N-dimethyl-3-biphenylcarboxamide

Cat. No.: B4052526
M. Wt: 255.31 g/mol
InChI Key: YRWZTWPVNJVHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-methoxy-N,N-dimethyl-3-biphenylcarboxamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.125928785 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

  • Metoclopramide Pharmacology : Metoclopramide, a compound with a similar methoxy and dimethyl configuration, has been extensively studied for its pharmacological properties and clinical use in gastro-intestinal diagnostics, treatment of vomiting, and facilitation of gastric emptying among other applications. It exhibits effects on the motility of the gastro-intestinal tract and has been shown to promote the absorption of other drugs, demonstrating its significant role in enhancing therapeutic efficacy and clinical diagnostics (Pinder et al., 2012).

Role in Neurodegenerative Diseases

  • Amyloid Imaging in Alzheimer's Disease : Research on amyloid imaging ligands, essential for measuring amyloid in vivo in Alzheimer's disease patients, has highlighted the importance of compounds like 4'-methoxy-N,N-dimethyl-3-biphenylcarboxamide and its derivatives in developing diagnostics tools. Radioligands such as 18F-FDDNP and 11C-PIB have been studied, showing significant potential in early detection and evaluation of new anti-amyloid therapies (Nordberg, 2008).

Antitumorigenic and Antiangiogenic Effects

  • 2-Methoxyestradiol and Cancer : Studies on the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a metabolite related to the chemical structure of interest, have shown that it may have a protective effect against estrogen-induced cancers. This highlights the therapeutic potential of methoxy and dimethyl derivatives in cancer prevention and treatment (Zhu & Conney, 1998).

Environmental Estrogenic Activity

  • Methoxychlor as an Environmental Estrogen : Methoxychlor, a pesticide with a methoxy group, has been studied for its estrogenic activity and potential hazards to development and reproduction, emphasizing the environmental impact and toxicological significance of methoxy-containing compounds (Cummings, 1997).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)16(18)14-6-4-5-13(11-14)12-7-9-15(19-3)10-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWZTWPVNJVHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.